Cas no 6302-04-1 (1-cyclohexyl-2,2,2-trifluoroethan-1-one)

1-cyclohexyl-2,2,2-trifluoroethan-1-one structure
6302-04-1 structure
Product name:1-cyclohexyl-2,2,2-trifluoroethan-1-one
CAS No:6302-04-1
MF:C8H11OF3
MW:180.16754
CID:520063
PubChem ID:238415

1-cyclohexyl-2,2,2-trifluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-cyclohexyl-2,2,2-trifluoro-
    • 1-Cyclohexyl-2,2,2-trifluoro-ethanone
    • cyclohexyl trifluoromethyl ketone
    • trans-4-trifluoromethylformylcyclohexane
    • trifluoromethyl cyclohexyl ketone
    • 1-cyclohexyl-2,2,2-trifluoroethan-1-one
    • DTXSID60285770
    • NSC-42756
    • 6302-04-1
    • FS-5814
    • SCHEMBL509212
    • EN300-1231441
    • DB-238251
    • NSC42756
    • BBL103019
    • 1-cyclohexyl-2,2,2-trifluoroethanone
    • CS-0271605
    • F83444
    • trifluoromethylcyclohexyl ketone
    • MFCD00461897
    • AKOS012259358
    • STL556828
    • MDL: MFCD00461897
    • Inchi: InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2
    • InChI Key: RPTSLLGEWZGTHJ-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)C(=O)C(F)(F)F

Computed Properties

  • Exact Mass: 180.07600
  • Monoisotopic Mass: 180.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.1

Experimental Properties

  • Boiling Point: 123°C
  • PSA: 17.07000
  • LogP: 2.69810

1-cyclohexyl-2,2,2-trifluoroethan-1-one Security Information

1-cyclohexyl-2,2,2-trifluoroethan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-cyclohexyl-2,2,2-trifluoroethan-1-one PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1249539-250mg
1-CYCLOHEXYL-2,2,2-TRIFLUORO-ETHANONE
6302-04-1 97%
250mg
$175 2024-06-06
Fluorochem
022064-1g
1-Cyclohexyl-2,2,2-trifluoro-ethanone
6302-04-1 90%
1g
£83.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342275-10g
1-Cyclohexyl-2,2,2-trifluoroethan-1-one
6302-04-1 95%
10g
¥19899.00 2024-05-06
Enamine
EN300-1231441-1000mg
1-cyclohexyl-2,2,2-trifluoroethan-1-one
6302-04-1
1000mg
$128.0 2023-10-02
1PlusChem
1P00EE2T-100mg
1-Cyclohexyl-2,2,2-trifluoro-ethanone
6302-04-1 95%
100mg
$56.00 2025-02-27
1PlusChem
1P00EE2T-250mg
1-Cyclohexyl-2,2,2-trifluoro-ethanone
6302-04-1 95%
250mg
$100.00 2025-02-27
eNovation Chemicals LLC
Y1249539-1g
1-CYCLOHEXYL-2,2,2-TRIFLUORO-ETHANONE
6302-04-1 97%
1g
$445 2025-02-20
Enamine
EN300-1231441-2500mg
1-cyclohexyl-2,2,2-trifluoroethan-1-one
6302-04-1
2500mg
$252.0 2023-10-02
A2B Chem LLC
AG70629-100mg
1-CYCLOHEXYL-2,2,2-TRIFLUORO-ETHANONE
6302-04-1 97%
100mg
$51.00 2023-12-30
eNovation Chemicals LLC
Y1249539-250mg
1-CYCLOHEXYL-2,2,2-TRIFLUORO-ETHANONE
6302-04-1 97%
250mg
$175 2025-02-20

1-cyclohexyl-2,2,2-trifluoroethan-1-one Related Literature

Additional information on 1-cyclohexyl-2,2,2-trifluoroethan-1-one

Ethanone, 1-cyclohexyl-2,2,2-trifluoro-

Ethanone, also known as acetone, is a simple yet versatile organic compound. Its chemical formula, C3H6O, makes it a ketone with significant applications in various fields, including pharmaceuticals, cosmetics, and food additives. The compound 1-cyclohexyl-2,2,2-trifluoro-ethanone, however, is a more specialized derivative that introduces unique structural features.

The structure of 1-cyclohexyl-2,2,2-trifluoro-ethanone comprises a cyclohexyl group attached to one carbon of the ethanone backbone and three fluorine atoms on the adjacent carbon. This creates a highly substituted ketone with potential applications in drug discovery and organic synthesis. The presence of multiple fluorine atoms enhances the compound's stability and reactivity, making it an interesting candidate for various chemical reactions.

Recent studies have highlighted the importance of trifluorinated compounds in medicinal chemistry. For instance, researchers have explored the role of trifluoro-ethanone derivatives as inhibitors of enzyme activity. The combination of the cyclohexyl group and trifluoro-substitution in this compound could potentially modulate enzyme function through steric and electronic effects.

Another area of interest is the synthesis of 1-cyclohexyl-2,2,2-trifluoro-ethanone. Chemists have developed efficient methods to introduce multiple fluorine atoms into organic molecules, leveraging the high reactivity and stability of fluorinated groups. The cyclohexyl group adds a layer of complexity, requiring careful control during the synthesis process to maintain the desired stereochemistry.

Applications of this compound extend to material science as well. Its unique combination of functional groups makes it a potential candidate for use in polymers and surfactants. The trifluoro-substitution enhances hydrophobicity, while the ketone group could participate in hydrogen bonding, leading to interesting self-assembly properties.

Finally, ongoing research is exploring the pharmacokinetics of 1-cyclohexyl-2,2,2-trifluoro-ethanone. Understanding how these structural features influence absorption, distribution, metabolism, and excretion (ADME) is crucial for its potential use in drug development. Early studies suggest that the compound exhibits favorable solubility and stability profiles, which are desirable traits in pharmaceutical candidates.

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